![molecular formula C10H11N3O2S B2417375 1-[({[(Aminocarbonyl)amino]carbothioyl}amino)carbonyl]-4-methylbenzene CAS No. 73924-29-5](/img/structure/B2417375.png)
1-[({[(Aminocarbonyl)amino]carbothioyl}amino)carbonyl]-4-methylbenzene
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Overview
Description
“1-[({[(Aminocarbonyl)amino]carbothioyl}amino)carbonyl]-4-methylbenzene” is a chemical compound with the molecular formula C10H11N3O2S and a molecular weight of 237.28 .
Chemical Reactions Analysis
The reaction of aldehydes and ketones with ammonia or 1º-amines forms imine derivatives, also known as Schiff bases . This reaction is acid-catalyzed and reversible .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 237.28 . Other specific properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
Catalytic Aminocarbonylation
- Aminocarbonylation reactions using palladium catalysts with various amine nucleophiles have been explored. This process involves the use of iodobenzene and iodoalkenes, leading to the formation of 2-oxo-carboxamide type derivatives and carboxamides (Müller et al., 2005).
Synthesis of Carbonylated Products
- Palladium-catalyzed aminocarbonylation using a free radical (4-amino-TEMPO) for the first time has been demonstrated. This process partially reduces the free radical under certain conditions, allowing the isolation of carbonylated products with stable radical moieties (Gergely, Takács, & Kollár, 2017).
N-Heterocyclic Carbene Catalysis
- N-Heterocyclic carbenes derived from triazolium salts effectively generate homoenolate species from α,β-unsaturated aldehydes. This approach produces substituted pyrazolidinones, showcasing the versatility of N-heterocyclic carbenes in catalyzing reactions involving similar structures (Chan & Scheidt, 2008).
Substituent Effects in Aminocarbonylation
- Studying the effects of various substituents in the aminocarbonylation of para-substituted iodobenzenes reveals that electron-withdrawing groups increase substrate reactivity. This research highlights the influence of substituents on the efficiency and selectivity of aminocarbonylation processes (Marosvölgyi-Haskó, Kégl, & Kollár, 2016).
Corrosion Inhibition Properties
- Research into 2-aminobenzene-1,3-dicarbonitriles derivatives as corrosion inhibitors for mild steel in acidic environments has been conducted. These compounds demonstrate significant inhibition efficiency, contributing to materials science and corrosion research (Verma, Quraishi, & Singh, 2015).
Synthesis of N-Picolylcarboxamides
- Systematic investigation of palladium-catalysed aminocarbonylation with N-nucleophiles containing pyridyl moieties, leading to the formation of unsaturated carboxamide, showcases the synthesis versatility of related compounds (Gergely et al., 2014).
Carbene-Mediated Transformations
- Transformations involving carbene-mediated reactions with benzimidazolium salts highlight the diverse synthetic applications of carbene chemistry in producing a range of compounds (Katritzky et al., 2011).
Carbonylation of Nitrobenzene
- The palladium-catalyzed carbonylation of nitrobenzene to N-methyl phenylcarbamate, accelerated by anthranilic acid, exemplifies the nuanced catalysis involving similar compounds (Gasperini, Ragaini, Cenini, & Gallo, 2003).
Future Directions
properties
IUPAC Name |
N-(carbamoylcarbamothioyl)-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-6-2-4-7(5-3-6)8(14)12-10(16)13-9(11)15/h2-5H,1H3,(H4,11,12,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTACMSMEMFYAKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[({[(Aminocarbonyl)amino]carbothioyl}amino)carbonyl]-4-methylbenzene |
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